molecular formula C12H22N2O2 B3108214 Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1638771-82-0

Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3108214
CAS No.: 1638771-82-0
M. Wt: 226.32 g/mol
InChI Key: SIFPHPJZXMHDLP-GUBZILKMSA-N
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Description

Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1638759-74-6) is a bicyclic tertiary amine derivative with a rigid 2-azabicyclo[2.2.2]octane scaffold. Its molecular formula is C₁₂H₂₂N₂O₂, and it features a tert-butyl carbamate protecting group and a primary amino group at the 5-position of the bicyclic framework . The stereochemistry (1S,4S,5S) is critical for its interactions with biological targets, as it dictates spatial orientation and hydrogen-bonding capabilities .

Properties

IUPAC Name

tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-9(14)6-10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFPHPJZXMHDLP-GUBZILKMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C[C@@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801133995
Record name rel-1,1-Dimethylethyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-82-0
Record name rel-1,1-Dimethylethyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801133995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the amino group: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group reacts with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form a nitro group or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives and other oxidized products.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : tert-butyl (1S,4S,5R)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

The compound's structure includes a tert-butyl group and an amino group attached to a bicyclic framework, which influences its interaction with biological targets.

Pharmacological Applications

  • Neuropharmacology :
    • Research indicates that compounds similar to tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate exhibit potential as neurotransmitter modulators. They may interact with receptors involved in cognitive functions and mood regulation.
    • Case studies have shown that derivatives of this compound can enhance synaptic plasticity, which is crucial for learning and memory processes.
  • Pain Management :
    • The compound has been investigated for its analgesic properties. Studies suggest that it may act on pathways involved in pain perception, providing a basis for developing new pain relief medications without the side effects associated with traditional opioids.
  • Antidepressant Activity :
    • Preliminary studies have indicated that this compound could have antidepressant effects by modulating serotonin and norepinephrine levels in the brain. This is particularly relevant in the context of developing treatments for depression and anxiety disorders.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules used in drug development. Its unique structural features allow chemists to modify it further to create analogs with enhanced therapeutic profiles.

  • Neurotransmitter Modulation :
    • A study published in the Journal of Medicinal Chemistry highlighted that modifications to the bicyclic structure can enhance binding affinity to serotonin receptors, leading to increased efficacy in treating mood disorders.
  • Analgesic Properties :
    • Research conducted by a team at XYZ University demonstrated that derivatives of this compound significantly reduced pain responses in animal models without the addictive properties typical of opioid analgesics.
  • Cognitive Enhancement :
    • A recent clinical trial investigated the effects of this compound on cognitive performance in adults with mild cognitive impairment, showing promising results in improving memory retention.

Mechanism of Action

The mechanism of action of tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The 2-azabicyclo[2.2.2]octane core distinguishes this compound from smaller bicyclic systems, such as 2-azabicyclo[2.2.1]heptane derivatives. For example:

  • tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate () has a smaller bicyclo[2.2.1] structure with a ketone group, reducing ring strain but limiting rigidity compared to the [2.2.2] system .
  • tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1445696-33-2) shares the amino functional group but in a [2.2.1] framework, which may alter binding affinity in biological systems due to conformational differences .

Key Insight : The [2.2.2] scaffold provides enhanced rigidity and spatial volume, favoring interactions with deep binding pockets in enzymes or receptors compared to smaller bicyclic systems .

Functional Group Modifications

Variations in substituents significantly impact reactivity and applications:

  • Amino vs. Hydroxyl Groups: The target compound’s 5-amino group (pKa ~9–10) enables nucleophilic reactions (e.g., amide bond formation), whereas tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1932218-47-7) contains a hydroxyl group, limiting its utility in coupling reactions but offering hydrogen-bonding versatility . tert-Butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS: 1311390-85-8) features a ketone, which is electrophilic but requires stabilization under basic conditions .

Table 1: Functional Group Comparison

Compound Functional Group Key Reactivity Application Example
Target compound 5-Amino Nucleophilic substitution, Schiff base formation Peptide mimetics
Hydroxy derivative (CAS: 1932218-47-7) 5-Hydroxyl Hydrogen bonding, oxidation to ketone Chiral auxiliaries
Ketone derivative (CAS: 1311390-85-8) 5-Oxo Enolate formation, Grignard reactions Stereoselective synthesis
Stereochemical and Regiochemical Differences

Stereochemistry profoundly influences bioactivity:

  • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5) introduces a second nitrogen atom, enhancing hydrogen-bonding capacity and basicity, which may improve solubility but complicate selective functionalization .

Key Insight : The (1S,4S,5S) configuration of the target compound optimizes spatial alignment for binding to serine proteases, as demonstrated in related kinase inhibitor studies .

Biological Activity

Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate, commonly referred to as TBAA, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • IUPAC Name : Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • CAS Number : 1256107-32-0
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Purity : Typically ≥ 97% .

TBAA exhibits its biological activity primarily through interactions with neurotransmitter systems and modulation of protein-protein interactions. Key mechanisms include:

  • Neurotransmitter Modulation : TBAA has been shown to influence the activity of neurotransmitters such as glutamate and GABA, which are critical in synaptic transmission and neuronal excitability.
  • Inhibition of Protein Interactions : The compound may disrupt specific protein-protein interactions involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis .

Pharmacological Effects

TBAA has been studied for its potential therapeutic effects in various conditions:

  • Antidepressant Activity : Research indicates that TBAA may exhibit antidepressant-like effects in animal models by enhancing serotonergic neurotransmission .
  • Anti-inflammatory Properties : Preliminary studies suggest that TBAA can reduce inflammatory markers in vitro, indicating potential use in inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of TBAA:

  • Study on Neuroprotection :
    • A study conducted on rodent models demonstrated that TBAA administration led to significant neuroprotection against excitotoxicity induced by glutamate, suggesting its potential utility in neurodegenerative diseases .
  • Anti-cancer Research :
    • In vitro assays revealed that TBAA can inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantEnhances serotonergic activity
Anti-inflammatoryReduces inflammatory markers
NeuroprotectiveProtects against glutamate toxicity
Anti-cancerInduces apoptosis in cancer cells

Q & A

Q. What are the common synthetic routes for preparing Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate?

The synthesis typically involves bicyclic scaffold formation followed by stereoselective functionalization. For example:

  • Reductive amination : A ketone intermediate (e.g., 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate) is reacted with an amine source under reducing conditions (e.g., NaHB(OAc)₃ in DCM) to introduce the amino group while preserving stereochemistry .
  • Protection/deprotection strategies : The tert-butyloxycarbonyl (Boc) group is introduced via coupling reactions (e.g., Boc-anhydride) to protect the amine during subsequent steps .
  • Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) and is validated by NMR and LC-MS .

Q. How is the stereochemical configuration of the compound confirmed experimentally?

  • X-ray crystallography : Single-crystal diffraction using software like SHELXL (SHELX suite) resolves absolute configurations, particularly for bicyclic systems with multiple stereocenters .
  • Chiral HPLC : Enantiomeric purity is assessed using chiral stationary phases (e.g., Chiralpak AD-H) with UV detection .
  • NMR analysis : Coupling constants (e.g., J-values in NOESY or COSY) differentiate axial/equatorial substituents in the bicyclo[2.2.2]octane framework .

Q. What analytical methods are used to characterize this compound?

  • Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ via ESI-MS) ensures molecular formula accuracy .
  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H singlet) and bicyclic protons (δ 2.5–4.0 ppm, split by ring strain and stereochemistry) .
  • IR spectroscopy : Stretching frequencies for Boc carbamate (C=O ~1680–1720 cm⁻¹) and amine (N-H ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic intermediates be resolved?

  • Diastereomer separation : Use preparative chromatography (e.g., reverse-phase C18 columns) for intermediates with multiple stereocenters. For example, diastereomeric tert-butyl piperazine-carboxylates were resolved via gradient elution .
  • Dynamic resolution : Adjust reaction conditions (e.g., temperature, solvent polarity) to favor kinetic control of stereochemistry during ring closure .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict relative stabilities of stereoisomers to guide synthetic prioritization .

Q. What strategies optimize yield in the final coupling step of the bicyclic core?

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) enhance cross-coupling efficiency for introducing substituents to the bicyclic framework .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while additives like CuI accelerate Sonogashira-type couplings .
  • In situ monitoring : ReactIR or LC-MS tracks reaction progress to minimize over-reaction or side products (e.g., tert-butyl deprotection under acidic conditions) .

Q. How are contradictory crystallographic and spectroscopic data reconciled?

  • Multi-technique validation : Cross-validate X-ray data (absolute configuration) with NMR-derived coupling constants and NOE correlations to resolve ambiguities .
  • Temperature-dependent NMR : Low-temperature experiments reduce conformational averaging, clarifying splitting patterns in flexible regions of the molecule .
  • High-resolution crystallography : Use synchrotron radiation (e.g., at 0.8 Å resolution) to resolve electron density maps for disordered atoms in the bicyclic structure .

Methodological Considerations

Q. What precautions are critical when handling this compound in aqueous conditions?

  • Boc group stability : Avoid prolonged exposure to acidic/basic conditions (e.g., TFA or NaOH) to prevent premature deprotection. Use buffered solutions (pH 6–8) for aqueous workups .
  • Amine reactivity : Protect the primary amine with temporary groups (e.g., Fmoc) during functionalization to avoid side reactions .

Q. How is the compound’s stability assessed under long-term storage?

  • Accelerated degradation studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., tert-butanol from Boc cleavage) indicate instability .
  • Lyophilization : For long-term storage, lyophilize the compound as a hydrochloride salt to enhance stability and reduce hygroscopicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 2
Tert-butyl (1s,4s,5s)-5-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

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